3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a pyridine sulfonyl group. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the pyridine sulfonyl group. Key steps in the synthesis may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Attachment of the Pyridine Sulfonyl Group: This step typically involves sulfonylation reactions, where pyridine sulfonyl chloride reacts with the piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine sulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(pyridin-2-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- 3-(1-(pyridin-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- 3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)quinazolin-4(3H)-one
Uniqueness
The uniqueness of 3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity towards its molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1-pyridin-3-ylsulfonylpiperidin-3-yl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-18-16-7-1-2-8-17(16)20-13-22(18)14-5-4-10-21(12-14)26(24,25)15-6-3-9-19-11-15/h1-3,6-9,11,13-14H,4-5,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHJALGPKWTGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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